Ep300/CREBBP-IN-2 is a selective inhibitor targeting the acetyltransferase activities of the E1A-binding protein P300 and the CREB-binding protein. These proteins play crucial roles in gene regulation through histone acetylation, impacting various biological processes including transcriptional activation and chromatin remodeling. Mutations in EP300 and CREBBP are frequently associated with several hematological malignancies, making them significant targets for therapeutic intervention .
The compound Ep300/CREBBP-IN-2 has been developed through chemical synthesis methods aimed at producing selective inhibitors for the acetyltransferase domains of EP300 and CREBBP. These inhibitors have been characterized for their biochemical properties and potential therapeutic applications in cancer treatment .
The synthesis of Ep300/CREBBP-IN-2 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through standard reactions such as nucleophilic substitutions and coupling reactions. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
The synthesis process often involves:
Ep300/CREBBP-IN-2 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the acetyltransferase domains of EP300 and CREBBP. The precise three-dimensional conformation can be elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy.
Key structural features include:
Ep300/CREBBP-IN-2 primarily functions by inhibiting the acetylation reaction catalyzed by EP300 and CREBBP. This reaction typically involves:
In vitro assays have shown that Ep300/CREBBP-IN-2 effectively reduces acetylation levels, confirmed by mass spectrometry and Western blotting techniques .
The mechanism by which Ep300/CREBBP-IN-2 exerts its effects involves:
Functional assays indicate that treatment with Ep300/CREBBP-IN-2 results in reduced proliferation of cancer cell lines harboring mutations in EP300 or CREBBP, highlighting its potential as a therapeutic agent .
Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance provide insight into functional groups and molecular interactions .
Ep300/CREBBP-IN-2 is primarily researched for its potential applications in treating hematological malignancies where EP300 and CREBBP mutations play a critical role. Its ability to modulate gene expression through targeted inhibition makes it a promising candidate for further development as an anti-cancer therapeutic agent.
CREBBP (CREB-binding protein) and EP300 (E1A-binding protein p300) are homologous histone acetyltransferases (HATs) that function as master regulators of lysine acetylation, governing chromatin remodeling and transcriptional activation. These multidomain proteins catalyze acetylation of histone H3 at lysines 18 (H3K18ac) and 27 (H3K27ac), epigenetic marks enriched at active enhancers and promoters that facilitate oncogene expression [2] [8]. In hematological malignancies, recurrent mutations in CREBBP/EP300 (particularly within HAT domains) disrupt normal acetylation patterns, leading to:
Table 1: CREBBP/EP300-Dependent Oncogenic Pathways in Cancer
| Biological Process | Target Genes/Proteins | Functional Outcome |
|---|---|---|
| Cell cycle progression | E2F1, CDK4, RB | G1/S transition promotion via E2F activation |
| Stemness maintenance | HOXA9, MEIS1, MYC | Self-renewal in leukemia stem cells |
| Immune checkpoint regulation | PD-L1, CD30 | Tumor immune escape |
The structural and functional redundancy between CREBBP and EP300 necessitates dual targeting due to:
Table 2: Tumor-Specific Vulnerabilities to EP300/CREBBP Inhibition
| Tumor Type | Genetic Context | Key Dependencies |
|---|---|---|
| Diffuse large B-cell lymphoma (DLBCL) | CREBBPmut/EP300WT | IRF4, BCL6 signaling |
| MLL-rearranged AML | MLL fusions | HOXA9/MEIS1 expression |
| Anaplastic large cell lymphoma (ALCL) | NPM-ALK fusion | MYC, CD30, PD-L1 |
Ep300/CREBBP-IN-2 (Example 73; CAS 2259641-59-1) is a potent, orally bioavailable small-molecule inhibitor that targets the catalytic HAT domains of both EP300 (IC50 = 0.052 μM) and CREBBP (IC50 = 0.148 μM) [1]. Its design leverages structural insights into the EP300/CREBBP acetyl-CoA binding pocket, enabling:
Table 3: Comparative Profile of EP300/CREBBP Inhibitors
| Inhibitor | Target | EP300 IC50 (μM) | CREBBP IC50 (μM) | Cellular H3K27Ac Inhibition |
|---|---|---|---|---|
| Ep300/CREBBP-IN-2 | HAT domain | 0.052 | 0.148 | 0.070 μM |
| A-485 | HAT domain | 0.044 | 0.098 | 1.3 μM* |
| CPI-1612 | HAT domain | 0.011 | 0.032 | 0.025 μM |
| CBP30 | Bromodomain | 0.923 | 1.12 | >5 μM |
*At physiological acetyl-CoA (5 μM) [6]
Concluding Remarks
Ep300/CREBBP-IN-2 exemplifies the therapeutic potential of dual EP300/CREBBP inhibition, with mechanistic advantages over selective domain inhibitors. Its ability to suppress oncogenic transcription by modulating both enzymatic and epigenetic functions positions it as a promising candidate for tumors dependent on CREBBP/EP300-mediated acetylation. Future studies should explore synergy with BET inhibitors or immune checkpoint blockers to leverage transcriptional and immunomodulatory effects.
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.:
CAS No.: